(1S)-1,23,25-trihydroxy-24-oxocalciol

Vitamin D receptor competitive binding relative competitive index

Procure (1S)-1,23,25-trihydroxy-24-oxocalciol (CAS 87147-48-6) to dissect biased VDR agonism. This chiral secosteroid is the direct precursor to calcitroic acid, offering equipotent PTH suppression to calcitriol despite 10-fold lower receptor binding. Essential for CYP24A1 flux assays and therapeutic index benchmarking. Ensure (23S)-configuration to maintain biological activity. Place your inquiry for competitive B2B pricing and custom synthesis options.

Molecular Formula C27H42O5
Molecular Weight 446.6 g/mol
Cat. No. B1248486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1,23,25-trihydroxy-24-oxocalciol
Synonyms1,23,25-TOV
1,23,25-trihydroxy-24-oxo-vitamin D3
1,23,25-trihydroxy-24-oxocholecalciferol
Molecular FormulaC27H42O5
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H42O5/c1-16(13-24(30)25(31)26(3,4)32)21-10-11-22-18(7-6-12-27(21,22)5)8-9-19-14-20(28)15-23(29)17(19)2/h8-9,16,20-24,28-30,32H,2,6-7,10-15H2,1,3-5H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24?,27-/m1/s1
InChIKeyARRIBDAUGOLZSJ-QEEPAQDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1,23,25-trihydroxy-24-oxocalciol – Key Procurement Specifications for a Late-Stage Vitamin D3 C-24 Oxidation Metabolite


(1S)-1,23,25-trihydroxy-24-oxocalciol (also designated 1α,23(S),25-trihydroxy-24-oxovitamin D3, 24-oxo-1α,23,25(OH)₃D₃, or 1,23,25(OH)₃-24-oxo-D₃; CAS 87147-48-6) is a natural seco‑steroid metabolite of the vitamin D endocrine system. It arises via sequential C‑24 oxidation of 1α,25‑dihydroxyvitamin D₃ (calcitriol) and occupies the penultimate position in the C‑24 oxidation pathway that terminates in the inactive calcitroic acid [1]. The compound is a chiral, poly‑oxygenated molecule (C₂₇H₄₂O₅, monoisotopic mass 446.30 Da) whose (23S)‑configuration is essential for biological activity, and it is recognized as a major natural metabolite in human keratinocytes, intestinal mucosa, and kidney [2][3].

Why (1S)-1,23,25-trihydroxy-24-oxocalciol Cannot Be Replaced by Other Vitamin D3 Metabolites Without Quantitative Justification


Vitamin D3 metabolites that differ by a single hydroxylation or oxidation event can display profound, non‑linear differences in receptor affinity, gene‑regulatory profiles, and in vivo pharmacodynamics. The C‑24 oxidation cascade transforms the super‑agonist calcitriol (VDR relative competitive index, RCI = 100) into progressively less active species, and (1S)-1,23,25-trihydroxy-24-oxocalciol sits at a unique inflection point where VDR binding is attenuated ~3.6‑fold yet cell‑specific functional responses (e.g., parathyroid hormone suppression) are fully retained [1][2]. Consequently, substituting the target compound with its immediate precursor (1,25-dihydroxy-24-oxo-D₃) or with the end‑product calcitroic acid would yield quantitatively and qualitatively different experimental outcomes, invalidating receptor‑binding, gene‑expression, and metabolic‑flux measurements [1][2].

Quantitative Differentiation Evidence for (1S)-1,23,25-trihydroxy-24-oxocalciol vs. Key Comparators


VDR Binding Affinity: 3.6‑Fold Lower Than Calcitriol and 3.5‑Fold Lower Than Its Immediate Precursor

In a head‑to‑head competitive binding assay using the chick intestinal 1,25(OH)₂D₃ cytosol receptor, the relative competitive index (RCI) of (1S)-1,23,25-trihydroxy-24-oxocalciol (1,23,25(OH)₃-24-oxo-D₃) was 28 ± 6, compared to RCI = 100 for calcitriol (1,25(OH)₂D₃) and RCI = 98 ± 2 for its immediate metabolic precursor 1,25-dihydroxy-24-oxo-D₃ [1]. This represents an approximately 3.6‑fold reduction in receptor engagement relative to the parent hormone and a 3.5‑fold reduction relative to the 23‑des‑hydroxy precursor.

Vitamin D receptor competitive binding relative competitive index chick intestinal receptor

Functional Selectivity: Full PTH Suppression Despite 10‑Fold Lower VDR Binding

In primary cultures of bovine parathyroid cells, (1S)-1,23,25-trihydroxy-24-oxocalciol (1α,23(S),25(OH)₃-24-oxo-D₃) suppressed parathyroid hormone (PTH) secretion at concentrations as low as 10⁻¹² M and was equipotent with calcitriol (1α,25(OH)₂D₃) [1]. This full functional efficacy occurred despite the metabolite being 10‑fold less effective than radioinert calcitriol in blocking uptake and receptor binding of [³H]-1α,25(OH)₂D₃ in the same intact parathyroid cell model [1]. The dissociation between VDR binding (RCI ~28) and PTH‑suppressive activity (equipotent) indicates a biased or highly amplification‑sensitive signaling profile.

parathyroid hormone biased agonism bovine parathyroid cells functional selectivity

Attenuated In Vivo Calcemic Activity: Weak Intestinal Calcium Absorption and Bone Mobilization

In the standard in vivo chick intestinal calcium absorption assay (14 h post‑dose), 1,25(OH)₂-24-oxo-D₃ was active at 1.63 and 4.88 nmol/bird, whereas (1S)-1,23,25-trihydroxy-24-oxocalciol (1,23,25(OH)₃-24-oxo-D₃) showed only weak biological activity at both dose levels [1]. In the companion bone calcium mobilization assay, both metabolites exhibited only modest activity at 4.88 nmol/bird, and activity was further reduced at 1.63 nmol/bird [1]. These data establish that the target compound is significantly less calcemic than its precursor, which is itself less active than calcitriol.

intestinal calcium absorption bone calcium mobilization in vivo chick assay

Stereochemical Specificity at C‑23: The (23S)‑Epimer Defines Natural Biological Activity

The natural metabolite isolated from human keratinocytes and kidney is exclusively the (23S)‑epimer, 1α,23(S),25(OH)₃-24-oxo-D₃, and its biological activity is stereospecific [1]. In a comparative study of 19‑nor analogs, the (23R)‑epimer exhibited greater potency than the (23S)‑epimer in suppressing PTH secretion from bovine parathyroid cells, demonstrating that the C‑23 configuration profoundly influences agonist activity [2]. This stereochemical dependence means that synthetic material must be verified for enantiomeric purity; a racemic mixture or the incorrect epimer will not recapitulate the natural metabolite’s biological profile.

C23 epimer stereochemistry structure-activity relationship 19-nor analogs

Position in the C‑24 Oxidation Pathway: A Penultimate Inactivation Marker

(1S)-1,23,25-trihydroxy-24-oxocalciol is generated from 1,25-dihydroxy-24-oxo-D₃ by CYP24A1 (vitamin D₃ 24‑hydroxylase)‑mediated 23‑hydroxylation and is further metabolized to 24,25,26,27‑tetranor‑1α,23‑dihydroxyvitamin D₃ (calcitroic acid), the terminal inactive product of the C‑24 oxidation pathway [1][2]. Unlike calcitriol, which potently induces CYP24A1 expression via VDR activation, the target compound represents a committed intermediate on the inactivation cascade. Its appearance in biological samples is thus a direct readout of flux through the C‑24 oxidation pathway, a parameter that cannot be assessed using the more abundant precursors alone.

C24 oxidation pathway CYP24A1 calcitroic acid metabolic inactivation

Highest-Value Application Scenarios for (1S)-1,23,25-trihydroxy-24-oxocalciol Procurement


Probe for Biased VDR Signaling and Functional Selectivity Studies

The compound’s equipotency with calcitriol in PTH suppression, despite 10‑fold lower VDR binding, makes it a critical tool for dissecting biased agonism at the vitamin D receptor. Researchers studying the molecular basis of ligand‑specific VDR conformational changes and differential co‑regulator recruitment can use (1S)-1,23,25-trihydroxy-24-oxocalciol as a prototypical ‘biased’ agonist that retains full anti‑parathyroid activity while exhibiting attenuated calcemic responses [1][2].

Reference Standard for C‑24 Oxidation Pathway Flux Quantification

As a defined intermediate in the CYP24A1‑catalyzed inactivation cascade, (1S)-1,23,25-trihydroxy-24-oxocalciol is indispensable for LC‑MS/MS‑based metabolomic studies aiming to quantify the rate of calcitriol catabolism in renal, intestinal, and keratinocyte models. Its unique mass transition and retention time distinguish it from isobaric precursor and product species, enabling precise pathway‑flux measurements that are impossible with more abundant metabolites alone [1].

Benchmark for Vitamin D Analog Development Targeting Dissociated Calcemic/Parathyroid Profiles

The dissociation between robust PTH suppression and weak intestinal calcium absorption and bone mobilization positions (1S)-1,23,25-trihydroxy-24-oxocalciol as a natural benchmark for synthetic analog programs aiming to minimize hypercalcemic side effects. In vitro and in vivo comparisons against this metabolite allow medicinal chemists to assess whether novel analogs achieve a superior therapeutic index relative to this endogenous reference point [1][2].

Enzymology Substrate for CYP24A1 Terminal Hydroxylation Assays

(1S)-1,23,25-trihydroxy-24-oxocalciol is the direct substrate for the final CYP24A1‑catalyzed step that produces calcitroic acid. It is thus required for in vitro reconstitution assays of the complete C‑24 oxidation pathway, enabling kinetic characterization (Kₘ, Vₘₐₓ) of the terminal hydroxylation and supporting drug‑drug interaction studies involving vitamin D catabolism [1][2].

Quote Request

Request a Quote for (1S)-1,23,25-trihydroxy-24-oxocalciol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.